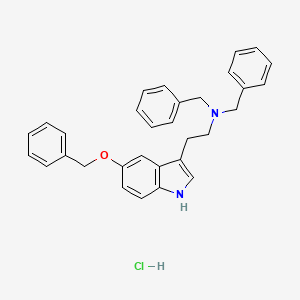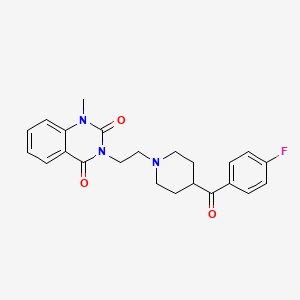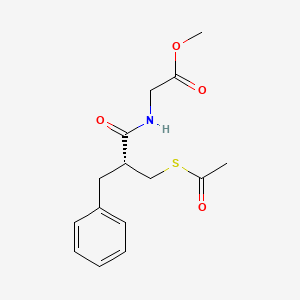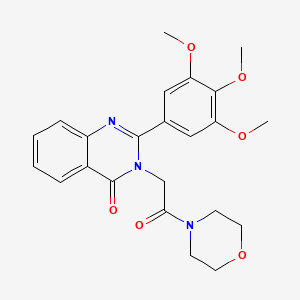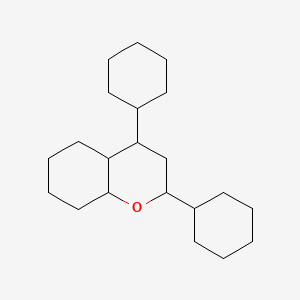
Chroman, hexahydro-2,4-dicyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chroman, hexahydro-2,4-dicyclohexyl-: is a chemical compound belonging to the chromane family Chromanes are a class of benzopyran derivatives known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Organocatalytic Domino Reactions: One of the methods for synthesizing chromane derivatives involves an organocatalytic domino Michael/hemiacetalization reaction. This reaction uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, catalyzed by modularly designed organocatalysts.
Photoredox Catalysis: Another method involves visible-light photoredox catalysis. This approach uses N-(acyloxy)phthalimide esters and electron-deficient olefins to form chromane derivatives through a radical cascade reaction.
Industrial Production Methods: Industrial production of chromane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods may vary depending on the desired derivative and its applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Chromane derivatives can undergo oxidation reactions to form chromanones or chromones.
Reduction: Reduction reactions can convert chromanones back to chromanes. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can introduce various functional groups into the chromane core. For example, halogenation, alkylation, and acylation reactions can be performed under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: PCC, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Chromanones, chromones.
Reduction: Chromanes.
Substitution: Halogenated, alkylated, and acylated chromanes.
Applications De Recherche Scientifique
Chemistry: Chroman derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules with potential biological activities .
Biology and Medicine: Chroman derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. They are studied for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, chroman derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them valuable in various applications .
Mécanisme D'action
The mechanism of action of chroman derivatives depends on their specific structure and functional groups. Generally, these compounds interact with biological targets such as enzymes, receptors, and proteins. For example, some chroman derivatives inhibit enzymes like aldose reductase and protein kinases, while others act as antioxidants by scavenging free radicals .
Comparaison Avec Des Composés Similaires
Uniqueness of Chroman, hexahydro-2,4-dicyclohexyl-: The presence of two cyclohexyl groups in chroman, hexahydro-2,4-dicyclohexyl- imparts unique chemical properties and potential applications. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.
Propriétés
Numéro CAS |
82315-12-6 |
|---|---|
Formule moléculaire |
C21H36O |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
2,4-dicyclohexyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C21H36O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h16-21H,1-15H2 |
Clé InChI |
LWPGOKHJYHINLT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


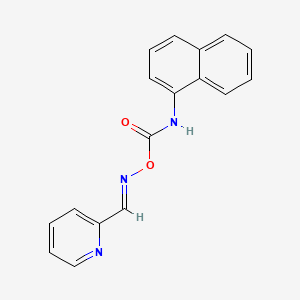
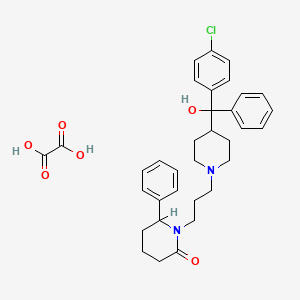
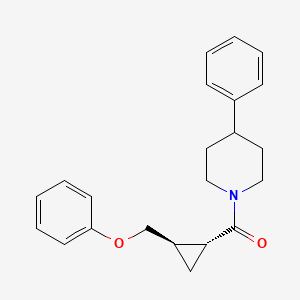
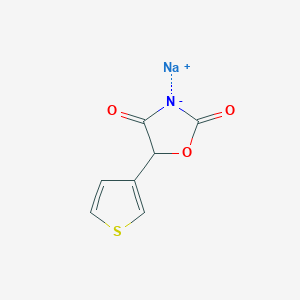
![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)
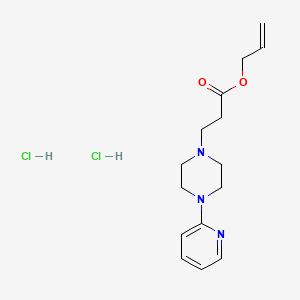
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
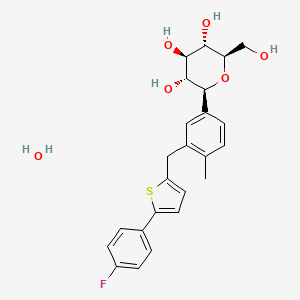
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)

